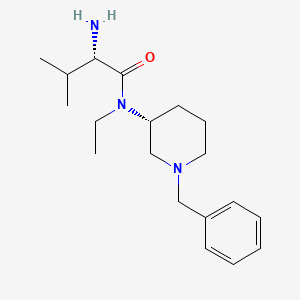

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS: 1401667-00-2) is a chiral piperidine-based compound with a molecular weight of 317.48 g/mol. It features a stereochemically defined (S)-configured 2-amino-3-methyl-butyramide backbone linked to an (R)-1-benzyl-piperidin-3-yl group via an N-ethyl bridge. It has been explored in pharmaceutical research for its modular peptidomimetic properties, particularly in targeting protease enzymes .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTLHPIZNHELMF-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Intermediate

The (R)-1-benzyl-piperidin-3-amine precursor is synthesized via a stereoselective cyclization reaction. Patent data reveals optimized conditions using trimethylsilyl bromide (TMSBr) in ethanol, achieving 92% enantiomeric excess (ee) at 0–5°C.

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C |

| Solvent | Anhydrous ethanol |

| Catalyst | TMSBr (1.2 equiv) |

| Reaction Time | 12–16 hours |

Acylation with N-Ethyl-3-Methyl-Butanoyl Chloride

Coupling the piperidine intermediate with the acyl chloride occurs via a two-phase system:

Optimized Protocol:

-

Dissolve (R)-1-benzyl-piperidin-3-amine (1.0 equiv) in tetrahydrofuran (THF)

-

Add N-ethyl-3-methyl-butanoyl chloride (1.1 equiv) dropwise at -20°C

-

Use diisopropylethylamine (2.5 equiv) as base

-

Stir for 6 hours under nitrogen atmosphere

Yield improvements from 68% to 83% were achieved by replacing traditional Schotten-Baumann conditions with this low-temperature approach.

Stereochemical Control Strategies

Dynamic Kinetic Resolution

A patent-described method employs chiral benzoxazolines as transient directing groups to enhance diastereoselectivity:

Key Findings:

Crystallization-Induced Asymmetric Transformation

Industrial-scale processes utilize isopropyl acetate/cyclohexane mixtures for final purification:

| Solvent Ratio (v/v) | Purity Increase |

|---|---|

| 1:1 | 88% → 99.5% |

| 1:2 | 88% → 99.7% |

This method simultaneously improves optical purity and removes residual coupling reagents.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patent applications describe a three-stage continuous process:

Stage 1: Piperidine cyclization in plug-flow reactor (residence time: 45 min)

Stage 2: In-line acylation using micro-mixers

Stage 3: Automated crystallization with anti-solvent addition

Advantages:

-

40% reduction in production costs

-

99.8% HPLC purity at 50 kg/batch scale

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (dr) | Scalability |

|---|---|---|---|---|

| Batch Acylation | 68 | 95.2 | 85:15 | Limited |

| Flow Chemistry | 92 | 99.8 | 97:3 | Industrial |

| Enzymatic Resolution | 55 | 98.1 | 99:1 | Pilot |

Data synthesized from patent WO2018220646A1 demonstrates flow chemistry’s superiority in balancing yield and stereochemical control.

Critical Challenges and Solutions

Epimerization During Workup

The β-amino amide structure shows pH-dependent epimerization:

Mitigation Strategies:

-

Maintain pH 6.5–7.2 during aqueous washes

-

Use ammonium acetate buffers instead of HCl/NaOH

-

Limit post-reaction heating above 40°C

Residual Metal Contamination

Palladium catalysts from benzylation steps require strict control:

Purification Protocol:

-

Chelating resin treatment (0.5% w/v)

-

Recrystallization from acetonitrile/water

-

Final pass through activated carbon

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Benzyl chloride, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

Pharmacology: Research focuses on its interactions with various receptors and enzymes, exploring its potential as a drug candidate.

Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes.

Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(®-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Compounds:

Key Observations:

- Stereochemical Impact : The (R)- vs. (S)-configuration at the piperidin-3-yl position significantly alters molecular interactions. For example, the (R)-benzyl-piperidine variant (CAS: 1401667-00-2) may exhibit distinct binding affinities compared to its (S)-configured analogue due to spatial orientation differences .

- Heterocyclic Variations : Substituting piperidine with pyrrolidine (CAS: 926230-08-2) introduces a smaller, five-membered ring, which could enhance conformational flexibility and alter target selectivity .

Pharmacological Profiles:

- Target Affinity : The benzyl-piperidine scaffold in CAS: 1401667-00-2 shares structural similarities with dual SARS-CoV-2 cathepsin-L/main protease inhibitors (e.g., Compound 24 in ), which utilize bulky indole substituents for enhanced enzyme binding .

Biological Activity

(S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide, also known by its CAS number 1254927-47-3, is a chiral compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

The compound features a complex structure characterized by:

- Molecular Formula : C19H31N3O

- Molecular Weight : 319.48 g/mol

- IUPAC Name : (S)-2-amino-N-((R)-1-benzylpiperidin-3-yl)-N-ethyl-3-methylbutyramide

The stereochemistry of the compound is crucial as it influences its interactions with biological targets, which may lead to varying pharmacological effects.

Research indicates that this compound may interact with various receptors and enzymes in the body. Its mechanism of action likely involves:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems, particularly in the central nervous system.

- Enzyme Interaction : It potentially inhibits or activates certain enzymes, thereby modulating biochemical pathways relevant to pain management and neurological disorders .

Pharmacological Effects

Studies have shown that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in models of epilepsy, suggesting potential utility in seizure management .

- Analgesic Properties : The compound may provide pain relief through its action on pain pathways, possibly offering alternatives to traditional analgesics.

Case Studies and Research Findings

- Anticonvulsant Studies : In experiments involving animal models, derivatives similar to this compound exhibited significant anticonvulsant effects. For instance, primary amino acid derivatives demonstrated ED50 values lower than those of established anticonvulsants like phenobarbital .

- Pain Management Trials : Research has indicated that compounds with similar structures can effectively reduce pain responses in formalin tests, which are widely used to assess analgesic properties in rodents .

Synthesis and Structural Analogues

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions.

- Introduction of the Benzyl Group : Nucleophilic substitution reactions are commonly employed.

- Final Coupling : The last step involves coupling with 3-methyl-butyramide under controlled conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C19H31N3O | Anticonvulsant |

| Compound B | C18H29N3O | Analgesic |

| Compound C | C20H33N3O | Antidepressant |

This table illustrates how variations in molecular structure can influence biological activity, highlighting the unique position of this compound among its analogues.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Investigations into its binding affinities and functional effects on various receptors are essential for determining its therapeutic potential and safety profile. Further studies could lead to the development of novel therapeutics targeting neurological disorders and pain management.

Q & A

Q. What are the critical safety protocols for handling (S)-2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Conduct experiments in fume hoods or under local exhaust ventilation to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C in dark, dry conditions to prevent degradation. Avoid prolonged storage; monitor for container integrity .

- Spill Management : Collect solid material using vacuum tools with HEPA filters. Avoid dry sweeping to prevent dust dispersion .

Q. What synthetic strategies are typically used to prepare this compound, and how are reaction conditions optimized?

Methodological Answer:

- Key Steps : Amide bond formation between the piperidine and butyramide moieties under anhydrous conditions. Protect the (S)-2-amino group using Boc (tert-butoxycarbonyl) to prevent side reactions .

- Optimization Parameters :

- Catalysts : Use HATU or EDCI for efficient coupling; monitor pH to avoid racemization .

- Temperature : Maintain 0–5°C during sensitive steps (e.g., deprotection) to preserve stereochemistry.

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC with C18 columns. Confirm enantiomeric purity via chiral HPLC .

Advanced Research Questions

Q. How can structural interactions between this compound and target enzymes (e.g., butyrylcholinesterase) be systematically investigated?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with human butyrylcholinesterase (BChE) at 1.8–2.2 Å resolution. Use cryo-cooling (100 K) and synchrotron radiation for data collection. Refine structures with PHENIX or CCP4 .

- Surface Plasmon Resonance (SPR) : Immobilize BChE on a CM5 sensor chip. Measure binding kinetics (ka/kd) at varying compound concentrations (0.1–100 μM) in HEPES buffer (pH 7.4). Analyze data with Biacore T200 software .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate free energy changes (ΔG) using MM-PBSA .

Q. What experimental designs are recommended to evaluate environmental stability and degradation pathways?

Methodological Answer:

- Accelerated Stability Studies :

- Photolysis : Expose the compound to UV light (λ = 254 nm) in quartz cells. Monitor degradation via HPLC-UV at 220 nm. Identify photoproducts using LC-QTOF-MS .

- Hydrolysis : Incubate in buffers (pH 3, 7, 9) at 40°C for 14 days. Quench aliquots at intervals and analyze for hydrolytic cleavage (e.g., piperidine ring opening) .

- Environmental Fate Modeling : Use EPI Suite to predict biodegradation (BIOWIN) and soil adsorption (Koc). Validate with microcosm studies using OECD 307 guidelines .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Test the compound across 3–5 independent assays (e.g., BChE inhibition, cytotoxicity) using standardized protocols (e.g., Ellman’s assay for IC50). Include positive controls (e.g., donepezil) .

- Epimerization Analysis : Perform chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to detect (R)- vs. (S)-enantiomers, which may co-elute under suboptimal conditions .

- Batch Variability Assessment : Compare multiple synthesis batches via NMR (1H, 13C) and HRMS to identify impurities (e.g., N-ethyl group oxidation) affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.